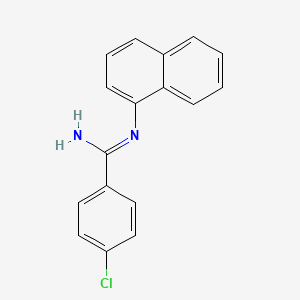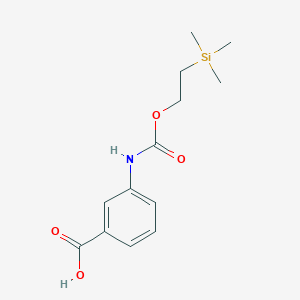
1-(4-Chloropyridin-2-yl)-2-(quinolin-4-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Chloropyridin-2-yl)-2-(quinolin-4-yl)ethanone is an organic compound that features both pyridine and quinoline rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chloropyridin-2-yl)-2-(quinolin-4-yl)ethanone typically involves the coupling of a 4-chloropyridine derivative with a quinoline derivative. Common synthetic routes may include:
Grignard Reaction: Reacting a 4-chloropyridine Grignard reagent with a quinoline ketone.
Friedel-Crafts Acylation: Using an acyl chloride derivative of 4-chloropyridine in the presence of a Lewis acid catalyst to acylate quinoline.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include continuous flow reactions and the use of automated synthesis equipment.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Chloropyridin-2-yl)-2-(quinolin-4-yl)ethanone can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding N-oxides using oxidizing agents like m-chloroperbenzoic acid.
Reduction: Reduction of the ketone group to an alcohol using reducing agents like sodium borohydride.
Substitution: Halogen substitution reactions on the pyridine ring using nucleophiles.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols.
Major Products
Oxidation: N-oxides of the pyridine and quinoline rings.
Reduction: Alcohol derivatives.
Substitution: Substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
1-(4-Chloropyridin-2-yl)-2-(quinolin-4-yl)ethanone may have applications in various fields:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a ligand in biochemical assays.
Medicine: Investigation as a potential therapeutic agent due to its heterocyclic structure.
Industry: Use in the development of materials with specific electronic or photophysical properties.
Wirkmechanismus
The mechanism of action for compounds like 1-(4-Chloropyridin-2-yl)-2-(quinolin-4-yl)ethanone would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-Chlorophenyl)-2-(quinolin-4-yl)ethanone: Similar structure but with a phenyl ring instead of a pyridine ring.
1-(4-Chloropyridin-2-yl)-2-(pyridin-4-yl)ethanone: Similar structure but with pyridine rings on both ends.
Uniqueness
1-(4-Chloropyridin-2-yl)-2-(quinolin-4-yl)ethanone is unique due to the combination of pyridine and quinoline rings, which may confer distinct electronic and steric properties, potentially leading to unique reactivity and applications.
Eigenschaften
Molekularformel |
C16H11ClN2O |
|---|---|
Molekulargewicht |
282.72 g/mol |
IUPAC-Name |
1-(4-chloropyridin-2-yl)-2-quinolin-4-ylethanone |
InChI |
InChI=1S/C16H11ClN2O/c17-12-6-8-19-15(10-12)16(20)9-11-5-7-18-14-4-2-1-3-13(11)14/h1-8,10H,9H2 |
InChI-Schlüssel |
DCDBPRGEFUBZBZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CC=N2)CC(=O)C3=NC=CC(=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 4-chlorothieno[3,4-C]quinoline-6-carboxylate](/img/structure/B15064101.png)




![2-Benzyl-4-(difluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B15064133.png)



![1-Oxo-2',3',5',6'-tetrahydrospiro[isochroman-3,4'-thiopyran]-4-carboxylic acid](/img/structure/B15064155.png)


![Ethyl (2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)carbamate](/img/structure/B15064180.png)
